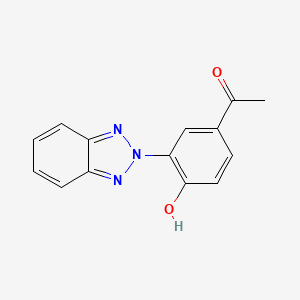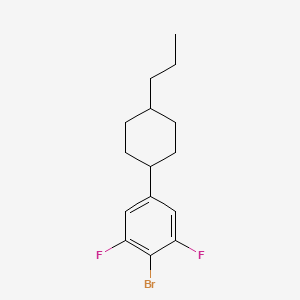![molecular formula C17H10ClN3O2 B3194431 8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione CAS No. 84459-37-0](/img/structure/B3194431.png)
8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-b]quinoline family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione typically involves a multi-component reaction. One efficient method is the one-pot three-component condensation of 4-chloroaniline, aromatic aldehyde, and barbituric acid. This reaction is often carried out using low transition temperature mixtures as solvents, which are considered environmentally friendly . The reaction conditions usually involve refluxing the mixture in acetic acid or a combination of acetic acid and dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the adoption of green chemistry principles, such as the use of recyclable solvents and catalysts, is becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydropyrimidoquinoline derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. Additionally, the compound can induce apoptosis (programmed cell death) by activating certain pathways and inhibiting DNA repair enzymes .
Comparación Con Compuestos Similares
Similar Compounds
10-Arylpyrimido[4,5-b]quinoline-2,4-diones: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.
5-Deazaflavins: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine and phenyl groups contribute to its distinct reactivity and potential therapeutic applications .
Propiedades
Número CAS |
84459-37-0 |
|---|---|
Fórmula molecular |
C17H10ClN3O2 |
Peso molecular |
323.7 g/mol |
Nombre IUPAC |
8-chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H10ClN3O2/c18-11-7-6-10-8-13-15(19-17(23)20-16(13)22)21(14(10)9-11)12-4-2-1-3-5-12/h1-9H,(H,20,22,23) |
Clave InChI |
KUZXWHQMNCGRQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B3194372.png)











